molecular formula C10H14ClNO B2400535 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride CAS No. 23279-67-6

1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride

Cat. No.: B2400535
CAS No.: 23279-67-6
M. Wt: 199.68
InChI Key: YMKKEUKWLSTFCV-UHFFFAOYSA-N
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Description

1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride (CAS: 1461706-53-5) is a hydrochloride salt of an aromatic ketone derivative featuring a 2-aminoethyl substituent on the para-position of the phenyl ring. Its molecular formula is C₉H₁₂ClNO, with a molecular weight of 185.65 g/mol (calculated). While specific melting point data for this compound are unavailable in the provided evidence, analogous hydrochloride salts of aromatic amines typically exhibit melting points between 150–250°C, depending on substituent effects .

Properties

IUPAC Name

1-[4-(2-aminoethyl)phenyl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-8(12)10-4-2-9(3-5-10)6-7-11;/h2-5H,6-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKKEUKWLSTFCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23279-67-6
Record name 1-[4-(2-aminoethyl)phenyl]ethan-1-one hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride typically involves the reaction of 4-acetylphenylacetonitrile with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

  • Building Block : This compound is widely utilized as a precursor in organic synthesis, enabling the creation of more complex chemical entities. Its ability to undergo various reactions typical of amines and ketones makes it valuable for developing derivatives with enhanced biological activities .

Biology

  • Enzyme Interactions : The compound is instrumental in studying enzyme interactions and protein modifications. It can bind to specific enzymes, altering their activity and thereby influencing cellular pathways .
  • Pharmacological Research : Preliminary studies suggest that compounds with similar structures exhibit potential pharmacological effects, including antidepressant activities . Further investigations are necessary to elucidate the biological mechanisms at play.

Industrial Applications

  • Specialty Chemicals Production : In industrial settings, 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride serves as an intermediate in the synthesis of specialty chemicals, contributing to various manufacturing processes .

Case Studies and Research Findings

Several studies have investigated the applications and effects of this compound:

  • Study on Enzyme Activity : Research has demonstrated that 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride can alter the activity of certain enzymes, impacting metabolic pathways. This finding supports its use in pharmacological research aimed at drug development .
  • Pharmacological Potential : Investigations into structurally similar compounds have indicated that they may possess antidepressant properties, suggesting that 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride could also exhibit similar effects, warranting further exploration .

Mechanism of Action

The mechanism of action of 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 1-[4-(2-aminoethyl)phenyl]ethan-1-one hydrochloride and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride C₉H₁₂ClNO 185.65 2-Aminoethyl, hydrochloride Synthetic intermediate for pharmaceuticals; enhanced solubility due to amine hydrochloride salt.
1-(4-(Aminomethyl)phenyl)ethanone hydrochloride (CAS: 66522-66-5) C₉H₁₂ClNO 185.65 Aminomethyl, hydrochloride Shorter alkyl chain reduces steric hindrance; potential for peptide coupling reactions.
1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one hydrochloride (CAS: 67828-68-6) C₉H₁₂ClNO₂ 201.65 4-Hydroxyphenyl, methylamino Higher melting point (261–263°C) due to H-bonding; identified as an adrenaline impurity.
1-{4-[(1S)-1-Aminoethyl]phenyl}ethan-1-one hydrochloride C₉H₁₂ClNO 185.65 (S)-1-Aminoethyl, hydrochloride Stereospecificity may influence biological activity; used in enantioselective synthesis.
1-[4-(1-Methylethyl)phenyl]ethan-1-one (CAS: N/A) C₁₁H₁₄O 162.23 Isopropyl Non-ionic, lipophilic; used in fragrance or polymer synthesis.
(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethanone oxime hydrochloride C₁₂H₁₉ClN₂O₂ 258.75 Dimethylaminoethoxy, oxime Oxime group enables coordination chemistry; potential pharmacological applications (e.g., prodrugs).

Key Structural and Functional Insights

Substituent Effects on Solubility and Reactivity: The 2-aminoethyl group in the target compound introduces a basic primary amine, which, when protonated as a hydrochloride salt, improves aqueous solubility compared to non-ionic analogs like 1-[4-(1-methylethyl)phenyl]ethan-1-one .

Biological and Pharmaceutical Relevance: The 4-hydroxyphenyl derivative (CAS: 67828-68-6) demonstrates the impact of hydroxylation on melting point and pharmacological relevance, as it is linked to adrenaline impurity profiles . Stereochemistry: The (S)-1-aminoethyl variant () highlights the role of chirality in drug design, where enantiomeric purity can dictate receptor binding efficacy .

Synthetic Utility: Compounds like (1E)-1-{4-[2-(dimethylamino)ethoxy]phenyl}ethanone oxime hydrochloride () illustrate how functional group diversification (e.g., oxime, dimethylaminoethoxy) expands applications in coordination chemistry or prodrug development .

Biological Activity

1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride, also known as a hydrochloride salt of 1-[4-(2-aminoethyl)phenyl]ethanone, is a compound characterized by its phenyl ring substituted with an aminoethyl group. This structural feature contributes significantly to its biological activity, making it a subject of interest in various fields including medicinal chemistry and pharmacology.

  • Molecular Formula : C10_{10}H14_{14}ClN\O
  • Molecular Weight : Approximately 199.68 g/mol
  • Structure : The compound features a ketone functional group and an aminoethyl side chain, which are crucial for its interaction with biological targets.

The biological activity of 1-[4-(2-aminoethyl)phenyl]ethan-1-one hydrochloride is primarily attributed to its ability to interact with various receptors and enzymes. The following mechanisms have been identified:

  • Receptor Binding : The amino group can interact with specific biological receptors, influencing their activity and potentially modulating signaling pathways.
  • Enzymatic Participation : The ketone group may participate in enzymatic reactions, leading to the formation of metabolites that can exert biological effects.
  • Cellular Pathway Modulation : The compound can affect cellular pathways, impacting cell function and behavior.

Biological Activity Overview

Research has demonstrated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies have indicated that derivatives of the compound exhibit antimicrobial properties against various pathogens. For instance, structural analogs have shown effective inhibition against bacteria like E. coli and B. cereus.
  • Dopamine Receptor Activity : The compound has been investigated for its potential as a dopamine receptor modulator, particularly concerning D3 dopamine receptors. Its structural analogs have been shown to promote β-arrestin translocation and G protein activation, indicating its role in neuropharmacology.
  • Potential Therapeutic Applications : Due to its interactions with neurotransmitter systems, the compound is being explored for potential therapeutic uses in conditions such as schizophrenia and other neuropsychiatric disorders.

Structure-Activity Relationship (SAR)

The following table summarizes the structure-activity relationships observed in various analogs of 1-[4-(2-aminoethyl)phenyl]ethan-1-one hydrochloride:

Compound NameEC50 (nM)Emax (% Control)D2R Antagonist Activity (IC50 nM)
Compound 1710 ± 150102 ± 4.215,700 ± 3,000
Compound 2278 ± 6236 ± 3.19,000 ± 3,700
Compound 398 ± 2195 ± 66,800 ± 1,400

Antimicrobial Efficacy

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected compounds against various bacterial strains:

CompoundMIC (mg/mL)Target Bacteria
Compound A0.23Bacillus cereus
Compound B0.47Escherichia coli
Compound C0.11Staphylococcus aureus

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Neuropharmacological Studies : A study investigating the agonistic activity at TAAR1 receptors demonstrated that certain analogs exhibited dose-dependent activation, suggesting potential applications in treating mood disorders .
  • Antimicrobial Research : Research published on antimicrobial activity revealed that specific derivatives displayed significant efficacy against resistant bacterial strains, showcasing their potential as therapeutic agents .
  • Pharmacological Profiling : Comprehensive pharmacological profiling has been conducted to assess the receptor binding affinity and functional activity of this compound in comparison to established drugs .

Q & A

Q. What are the standard protocols for synthesizing 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride, and how can reaction conditions be optimized for higher purity?

Answer: The synthesis typically involves a multi-step process, including alkylation, amination, and subsequent hydrochlorination. Key steps include:

  • Alkylation: Reacting 4-(2-aminoethyl)acetophenone with ethyl chloroacetate in ethanol under reflux conditions (60–80°C for 6–8 hours) to form the intermediate .
  • Amination: Introducing the aminoethyl group via nucleophilic substitution using ammonia or methylamine in methanol, monitored by TLC .
  • Hydrochlorination: Treating the free base with HCl gas in anhydrous diethyl ether to precipitate the hydrochloride salt .

Optimization Strategies:

  • Solvent Selection: Methanol or ethanol improves solubility and reaction homogeneity .
  • Catalysts: KOH or ZnCl₂ enhances reaction rates in condensation steps .
  • Continuous Flow Reactors: Industrial-scale methods employ flow reactors to improve yield (≥85%) and purity (≥98%) .

Q. Table 1: Reaction Conditions and Outcomes

StepSolventTemp (°C)CatalystYield (%)Purity (%)
AlkylationEthanol70None6590
AminationMethanol50KOH7892
HydrochlorinationEther25HCl gas8295

Q. What analytical methods are recommended for characterizing the structural integrity of this compound post-synthesis?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and proton environments. For example, the aromatic protons at δ 7.2–7.4 ppm and the aminoethyl protons at δ 2.8–3.1 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 224.12) .
  • X-ray Crystallography: Resolves crystal structure and hydrogen bonding patterns, critical for understanding stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Answer: Discrepancies in biological activity (e.g., serotonin receptor modulation vs. dopamine pathway effects) often stem from:

  • Experimental Variability: Differences in cell lines (e.g., HEK-293 vs. SH-SY5Y) or assay conditions (pH, temperature) .
  • Concentration Gradients: Dose-dependent effects may reverse at higher concentrations (e.g., agonism vs. antagonism) .

Methodological Solutions:

  • Standardized Assays: Use validated protocols (e.g., radioligand binding assays with consistent ATP levels) .
  • Control Groups: Include positive/negative controls (e.g., ketanserin for serotonin receptors) to normalize data .
  • Multi-Omics Profiling: Combine transcriptomics and proteomics to identify off-target effects .

Q. Table 2: Conflicting Biological Findings

Study FocusObserved ActivityCell LineConcentration (µM)Reference
Serotonin ReceptorAgonismHEK-29310
Dopamine PathwaysAntagonismSH-SY5Y50

Q. What strategies are effective in enhancing the compound's stability under various experimental conditions?

Answer:

  • Lyophilization: Freeze-drying the hydrochloride salt improves long-term stability (≥5 years at -20°C) .
  • Buffered Solutions: Use phosphate-buffered saline (PBS, pH 7.4) to prevent hydrolysis of the aminoethyl group .
  • Light Protection: Store in amber vials to avoid photodegradation of the aromatic ketone moiety .

Q. How does the compound interact with neurotransmitter receptors, and what methodological approaches are used to study these interactions?

Answer: The compound’s aminoethyl group facilitates binding to G-protein-coupled receptors (GPCRs), particularly serotonin (5-HT₂A) and dopamine (D₂) receptors. Key methodologies include:

  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (e.g., KD = 120 nM for 5-HT₂A) .
  • Calcium Flux Assays: Quantifies receptor activation via FLIPR™ systems in transfected cells .
  • Molecular Dynamics Simulations: Predicts binding poses and interaction energies using software like GROMACS .

Q. Table 3: Receptor Interaction Data

ReceptorAssay TypeKD (nM)Efficacy (% Control)
5-HT₂ASPR12085
D₂Calcium Flux45062

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